molecular formula C21H24N2O3 B10880857 N-[2-(azepan-1-ylcarbonyl)phenyl]-4-methoxybenzamide

N-[2-(azepan-1-ylcarbonyl)phenyl]-4-methoxybenzamide

Cat. No.: B10880857
M. Wt: 352.4 g/mol
InChI Key: GWZPCLGZMTTWOJ-UHFFFAOYSA-N
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Description

N~1~-[2-(1-AZEPANYLCARBONYL)PHENYL]-4-METHOXYBENZAMIDE is a complex organic compound with a unique structure that includes an azepane ring, a phenyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(1-AZEPANYLCARBONYL)PHENYL]-4-METHOXYBENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Attachment of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Introduction of the methoxybenzamide moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(1-AZEPANYLCARBONYL)PHENYL]-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N~1~-[2-(1-AZEPANYLCARBONYL)PHENYL]-4-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N1-[2-(1-AZEPANYLCARBONYL)PHENYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-azepanylcarbonyl)phenyl]-2-methoxybenzamide
  • N-[2-(1-azepanylcarbonyl)phenyl]-3-iodo-4-methoxybenzamide

Uniqueness

N~1~-[2-(1-AZEPANYLCARBONYL)PHENYL]-4-METHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(azepane-1-carbonyl)phenyl]-4-methoxybenzamide

InChI

InChI=1S/C21H24N2O3/c1-26-17-12-10-16(11-13-17)20(24)22-19-9-5-4-8-18(19)21(25)23-14-6-2-3-7-15-23/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H,22,24)

InChI Key

GWZPCLGZMTTWOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCCCC3

Origin of Product

United States

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